1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol
Description
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol is a polycyclic organic compound featuring a cyclobutanol core substituted with a propan-2-yl (isopropyl) group at position 3 and a 1-(aminomethyl)cyclopropyl moiety at position 1.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-3-propan-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8(2)9-5-11(13,6-9)10(7-12)3-4-10/h8-9,13H,3-7,12H2,1-2H3 |
InChI Key |
UJQGJZZLKGHIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol involves multiple steps, typically starting with the preparation of the cyclopropyl and cyclobutanol intermediates. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: This step involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Introduction of the Aminomethyl Group: The cyclopropyl intermediate is then reacted with a suitable aminating agent to introduce the aminomethyl group.
Formation of the Cyclobutanol Moiety: The final step involves the cyclization of the intermediate to form the cyclobutanol structure.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: While not widely used in industrial applications, it serves as a valuable research tool for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aminomethyl and cyclobutanol groups. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on structural similarity.
Key Observations:
- Ring Strain: The cyclopropane ring introduces significant steric strain, which may increase reactivity in ring-opening reactions compared to the cyclopentanol derivative (CAS MFCD20711676) .
- Hydrogen Bonding: The hydroxyl and aminomethyl groups in all compounds suggest moderate polarity, but the absence of isopropyl in American Elements' analog may favor stronger intermolecular interactions .
Biological Activity
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol, with the CAS number 1863664-95-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol. The compound features a cyclobutane ring and an aminomethyl group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| CAS Number | 1863664-95-2 |
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions.
Study on Related Compounds
A study evaluated the pharmacological profiles of various cyclobutane derivatives, revealing that modifications to the cyclopropyl and cyclobutane rings significantly influenced their biological activity. The study highlighted that compounds with an aminomethyl group exhibited enhanced binding affinity to serotonin receptors, which is crucial for antidepressant effects .
In Vivo Efficacy
In vivo studies using animal models have shown that similar compounds can reduce depressive-like behaviors when administered at specific dosages. These findings suggest that this compound could potentially yield similar outcomes, warranting further investigation.
Toxicity and Safety Profile
Toxicity assessments are essential for evaluating the safety of new compounds. Preliminary data indicate that related cyclobutane derivatives have low acute toxicity levels. However, comprehensive toxicological studies are necessary to establish a safety profile for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
